molecular formula C23H21N7O4 B2664770 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105210-40-9

6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2664770
CAS No.: 1105210-40-9
M. Wt: 459.466
InChI Key: TVPZCYSPYKWFIL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes two key substituents:

Its structural analogs, however, demonstrate diverse pharmacological activities, including antiviral, anti-inflammatory, and receptor-binding properties .

Properties

IUPAC Name

6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O4/c1-14-4-6-15(7-5-14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)16-8-17(32-2)10-18(9-16)33-3/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPZCYSPYKWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization would be employed to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The triazole and pyrimidine rings can participate in reduction reactions under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with biological targets relevant to certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound ID & Source Oxadiazole Substituent Benzyl Substituent Molecular Formula Key Properties/Activities
Target Compound 3,5-Dimethoxyphenyl 4-Methylbenzyl C₂₄H₂₃N₇O₅ Hypothesized enhanced lipophilicity and metabolic stability compared to analogs .
Compound in 3,4-Dimethoxyphenyl 3-Methoxybenzyl C₂₃H₂₁N₇O₅ Demonstrated affinity for cannabinoid type-2 (CB2) receptors .
Compound in 3,4-Dimethoxyphenyl 3-Fluorobenzyl C₂₂H₁₈FN₇O₄ Antiviral activity against Chikungunya virus (EC₅₀: <10 µM) .
Compound in 3,4-Dimethylphenyl 4-Fluorobenzyl C₂₃H₂₀FN₇O₃ Higher lipophilicity (calculated LogP: 3.2) compared to methoxy derivatives .

Key Observations:

Substituent Effects on Pharmacokinetics :

  • Methoxy groups (e.g., 3,4- or 3,5-dimethoxy) improve water solubility via hydrogen bonding but reduce LogP compared to methyl or fluoro groups .
  • Fluorine substitution () enhances metabolic stability and antiviral potency, likely due to its electronegativity and resistance to oxidative degradation .

Synthesis Methods :

  • The target compound’s analogs are synthesized via:

  • Ionic liquid-mediated coupling (e.g., BMIM-PF6 in ) for high yields (~70-80%) .
  • DMF-DMA-assisted cyclization () for efficient triazole-pyrimidine ring formation .

Biological Activities :

  • CB2 receptor affinity () correlates with 3,4-dimethoxybenzyl substitution, suggesting steric and electronic compatibility with the receptor’s binding pocket.
  • Antiviral activity () is linked to fluorobenzyl groups, which may interfere with viral replication machinery .

Biological Activity

The compound 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a unique structure combining a triazolo-pyrimidinone core with oxadiazole and substituted phenyl groups. The synthesis typically involves multi-step organic reactions including coupling methods such as Suzuki–Miyaura to form the carbon-carbon bonds necessary for its complex structure.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Various derivatives have shown promising results against multiple cancer cell lines.
  • Antimicrobial Properties : Studies suggest effectiveness against bacterial and fungal strains.
  • Antioxidant Effects : The compound may exhibit properties that combat oxidative stress.

Anticancer Activity

  • Mechanism of Action : The compound's mechanism may involve interaction with key enzymes or receptors involved in cancer cell proliferation. For instance, it has been noted to inhibit specific kinases and enzymes related to tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazole showed IC50 values ranging from 2.76 to 9.27 μM against various human tumor cell lines including colorectal and ovarian cancers .
    • Another investigation reported cytotoxic effects in vitro against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against resistant strains of bacteria such as MRSA.
  • Antifungal Activity : Research indicates potential efficacy against common fungal pathogens .

Antioxidant Effects

The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress markers in various biological systems .

Research Findings

StudyBiological ActivityFindings
AnticancerIC50 values between 2.76 - 9.27 μM against cancer cell lines
AntimicrobialEffective against MRSA and common fungal pathogens
AntioxidantSignificant reduction in oxidative stress markers

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